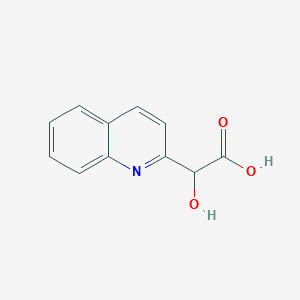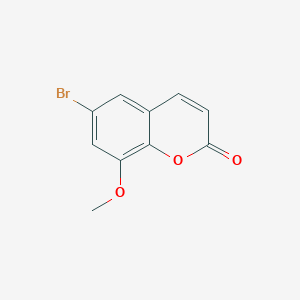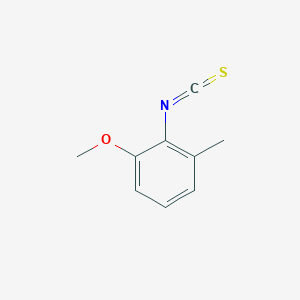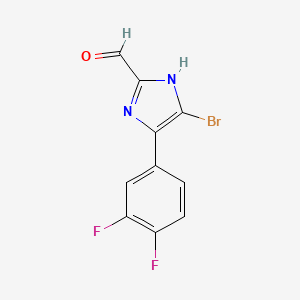
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. This compound is characterized by its unique structure, which includes two hydroxy groups and two pentylphenylamino groups attached to an anthracene-9,10-dione core. It is known for its vibrant color and is often used in dye and pigment industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: The introduction of pentylphenylamino groups at the 4 and 8 positions is carried out through an amination reaction. This involves the use of pentylphenylamine and a catalyst under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Alkylated or acylated anthracene derivatives.
科学的研究の応用
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.
作用機序
The mechanism of action of 1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: It primarily targets DNA, where it intercalates between base pairs, disrupting the replication process.
Pathways Involved: The compound induces apoptosis in cancer cells by activating the intrinsic pathway, leading to cell death.
類似化合物との比較
Similar Compounds
1,5-Dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione: Similar structure but with methylamino groups instead of pentylphenylamino groups.
1,8-Dihydroxy-4,5-diaminoanthracene-9,10-dione: Similar structure but with hydroxy and amino groups at different positions.
Uniqueness
1,5-Dihydroxy-4,8-bis((4-pentylphenyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pentylphenylamino groups enhance its solubility and interaction with biological molecules, making it a valuable compound in various applications.
特性
分子式 |
C36H38N2O4 |
|---|---|
分子量 |
562.7 g/mol |
IUPAC名 |
1,5-dihydroxy-4,8-bis(4-pentylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H38N2O4/c1-3-5-7-9-23-11-15-25(16-12-23)37-27-19-21-29(39)33-31(27)35(41)34-30(40)22-20-28(32(34)36(33)42)38-26-17-13-24(14-18-26)10-8-6-4-2/h11-22,37-40H,3-10H2,1-2H3 |
InChIキー |
SZCQHYLSLNVNMC-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[(2R,3R,4R,5R,6R)-3-Acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl]oxy]hexanoic Acid](/img/structure/B15335658.png)
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)


![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)

![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)
![8-Fluoro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B15335708.png)


![4,9,14,19-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1(20),2,5,7,10,12,15,17-octaene](/img/structure/B15335729.png)



